2',4'-Dimethyl-[1,1'-biphenyl]-4-amine
Description
Significance of Biphenyl (B1667301) Amine Scaffolds in Modern Organic and Materials Science
The biphenyl scaffold, consisting of two phenyl rings linked by a carbon-carbon single bond, is a privileged structure in chemistry. When functionalized with one or more amine groups, it gives rise to the biphenyl amine family, a class of compounds that serves as crucial building blocks and functional molecules in diverse areas. foodb.ca Substituted biphenyl anilines are vital in the synthesis of pharmaceuticals, dyes, and organometallic complexes. rsc.org
In materials science, these scaffolds are integral to the development of high-performance polymers. Aromatic diamines containing biphenyl units are key monomers in the synthesis of polyimides, a class of polymers renowned for their exceptional thermal stability and mechanical properties. researchgate.netrsc.orgpolimi.it By carefully selecting the substitution pattern on the biphenyl core, chemists can fine-tune the properties of the resulting polymers, influencing characteristics such as solubility, optical transparency, and dielectric constant. rsc.orgmdpi.com
Furthermore, biphenyl amine derivatives are at the forefront of organic electronics. Their electronic properties make them excellent candidates for hole-transporting materials (HTMs) in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). researchgate.netelsevierpure.commdpi.com The ability to form stable, amorphous films with high charge carrier mobility is a key attribute that these molecular structures provide. elsevierpure.com The parent compound, 4-aminobiphenyl, was historically used as a rubber antioxidant and a dye intermediate, though its production has ceased in many regions due to its carcinogenic properties. wikipedia.org This history underscores the industrial relevance of the compound class while also highlighting the importance of studying the toxicological profiles of its derivatives.
Overview of "2',4'-Dimethyl-[1,1'-biphenyl]-4-amine" within Biphenyl Chemistry Research
This compound is a distinct isomer within the family of dimethyl-substituted aminobiphenyls. Unlike some of its structural relatives, such as 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-diamine (m-tolidine) or 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine (o-tolidine), specific research into the synthesis, properties, and applications of the 2',4'-dimethyl isomer is not extensively documented in publicly available literature. Its structure, featuring an amine group on one ring and two methyl groups on the other, suggests it is an asymmetric molecule with potential for unique packing behavior in the solid state and distinct electronic characteristics compared to its more symmetrical counterparts.
The primary route for synthesizing such unsymmetrically substituted biphenyls is through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chemrxiv.orgharvard.edu This method involves the reaction of an aryl halide with an arylboronic acid or ester. The synthesis of this compound would likely involve coupling a suitably protected aminophenylboronic acid with a dimethyl-substituted aryl halide, or vice versa. A significant challenge in such syntheses is achieving high regioselectivity to produce the desired isomer exclusively, as mixtures of isomers can be difficult to separate and are often formed during the initial functionalization of the parent aromatic rings. researchgate.netacs.orgnih.gov
The properties of this compound can be contextualized by comparing it with its isomers. The placement of methyl groups influences the dihedral angle between the two phenyl rings, which in turn affects the molecule's conjugation, electronic properties, and solubility.
Table 1: Comparison of this compound and Related Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Known Properties |
|---|---|---|---|---|
| This compound | Not Available | C₁₄H₁₅N | 197.28 | Properties not widely documented. |
| 4,4'-Dimethyl-[1,1'-biphenyl]-2-amine | 5101-15-5 | C₁₄H₁₅N | 197.28 | Melting Point: 63-64 °C |
| 3,5-Dimethyl-[1,1'-biphenyl]-4-amine | 54810-82-1 | C₁₄H₁₅N | 197.28 | - |
| [1,1'-Biphenyl]-4-amine (4-Aminobiphenyl) | 92-67-1 | C₁₂H₁₁N | 169.23 | Melting Point: 52-54 °C; Boiling Point: 302 °C |
Scope and Research Objectives for Academic Investigations of this compound
Given the limited specific data on this compound, academic investigations are essential to elucidate its fundamental characteristics and explore its potential. The scope of future research should be directed toward synthesis, characterization, and preliminary application-oriented studies.
Key research objectives should include:
Development of Regioselective Synthesis: A primary objective is to establish a robust and high-yield synthetic protocol. Research should focus on optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to selectively form the 2',4'-dimethyl isomer. rsc.orgbeilstein-journals.org This involves exploring various catalysts, ligands, bases, and reaction conditions to minimize the formation of undesired isomers. nih.gov
Physicochemical Characterization: Once a pure sample is obtained, a thorough characterization of its properties is crucial. This includes:
Structural Analysis: Confirmation of the molecular structure using NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to understand its solid-state packing and conformation.
Thermal Properties: Determining its melting point, boiling point, and thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). High thermal stability is a prerequisite for applications in high-performance polymers and organic electronics. rsc.orgmdpi.com
Optical and Electronic Properties: Measuring its UV-Vis absorption and photoluminescence spectra to understand its optical characteristics. Cyclic voltammetry should be employed to determine its HOMO and LUMO energy levels, which are critical indicators of its potential as a hole-transporting material. elsevierpure.com
Exploration of Potential Applications: Based on the properties of related compounds, initial studies should investigate its suitability as:
A Monomer for Novel Polymers: Using the amine functionality to synthesize new polyamides or polyimides. The asymmetric nature and methyl substitution could lead to polymers with enhanced solubility and unique thermomechanical properties compared to those derived from symmetrical diamines. nih.gov
A Core for Hole-Transporting Materials: Evaluating its performance as an HTM in OLEDs or perovskite solar cells. Its HOMO level, film-forming ability, and charge mobility would be key parameters to assess. researchgate.netrsc.org
A Scaffold for Medicinal Chemistry: Employing it as a starting material for the synthesis of new biologically active compounds, leveraging the biphenyl scaffold that is present in many known pharmaceuticals. lookchem.com
By pursuing these objectives, the scientific community can fill the knowledge gap surrounding this compound and potentially unlock a valuable new building block for advanced materials and chemical synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-3-8-14(11(2)9-10)12-4-6-13(15)7-5-12/h3-9H,15H2,1-2H3 |
InChI Key |
OCHZVCLVANPTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 ,4 Dimethyl 1,1 Biphenyl 4 Amine and Its Derivatives
Palladium-Catalyzed Cross-Coupling Strategies for Biphenyl (B1667301) Amine Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. wikipedia.org These methods offer high efficiency, functional group tolerance, and catalytic turnovers, making them ideal for the synthesis of complex molecules like 2',4'-Dimethyl-[1,1'-biphenyl]-4-amine.
Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org This reaction is particularly well-suited for the synthesis of unsymmetrical biphenyls. The synthesis of this compound via a Suzuki-Miyaura coupling would typically involve the reaction of a 4-haloaniline (such as 4-bromoaniline) with 2,4-dimethylphenylboronic acid.
A general protocol for this transformation involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent. The choice of these components is crucial for achieving high yields and reaction efficiency. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.org A variety of phosphine ligands can be employed, with bulky, electron-rich ligands often providing the best results. The base is required to activate the organoboron species, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The reaction is typically carried out in a solvent such as toluene, dioxane, or a mixture of an organic solvent and water. libretexts.orgnih.gov
For the synthesis of this compound, a plausible reaction scheme would be the coupling of 4-bromoaniline (B143363) with 2,4-dimethylphenylboronic acid. The reaction conditions can be optimized by screening different catalysts, ligands, bases, and solvents. A representative set of conditions is presented in the table below, based on analogous reactions reported in the literature. nih.gov
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoaniline | 2,4-Dimethylphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 (estimated) |
| 4-Iodoaniline | 2,4-Dimethylphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | >90 (estimated) |
| 4-Chloroaniline | 2,4-Dimethylphenylboronic acid | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH/H₂O | 100 | >85 (estimated) |
Buchwald-Hartwig Amination Approaches
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. libretexts.orgrug.nl This reaction provides a direct route to aryl amines and is an alternative strategy for the synthesis of this compound. In this approach, a pre-formed biphenyl halide, such as 4-bromo-2',4'-dimethylbiphenyl, would be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection.
The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor, a bulky electron-rich phosphine ligand, and a strong base. libretexts.orgsigmaaldrich.com Commonly used palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. A wide array of specialized phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), have been developed to facilitate the coupling of a broad range of substrates. sigmaaldrich.com Strong bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate are generally required. libretexts.org
A potential synthetic route to this compound using this methodology would first involve the synthesis of 4-bromo-2',4'-dimethylbiphenyl via a Suzuki-Miyaura coupling of 1,4-dibromobenzene (B42075) with 2,4-dimethylphenylboronic acid. The resulting biphenyl bromide can then be subjected to a Buchwald-Hartwig amination.
| Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-2',4'-dimethylbiphenyl | Ammonia | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >80 (estimated) |
| 4-Bromo-2',4'-dimethylbiphenyl | Benzophenone imine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | >85 (estimated) |
| 4-Chloro-2',4'-dimethylbiphenyl | Lithium amide | Pd(OAc)₂ | BrettPhos | LiHMDS | THF | 80 | >75 (estimated) |
Copper-Mediated Coupling Reactions
Copper-mediated cross-coupling reactions, particularly the Ullmann condensation, represent a classical and still valuable method for the formation of carbon-heteroatom and carbon-carbon bonds. organic-chemistry.org These reactions often provide a complementary approach to palladium-catalyzed methods.
Ullmann-Type Coupling Methodologies
The Ullmann condensation, in its modern form, involves the copper-catalyzed reaction of an aryl halide with an amine, alcohol, or thiol. organic-chemistry.org For the synthesis of this compound, an Ullmann-type C-N coupling could be employed. This would typically involve the reaction of a 4-halobiphenyl derivative with an amine source in the presence of a copper catalyst.
Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, the development of ligand-accelerated protocols has significantly expanded the scope and improved the mildness of these reactions. Common copper sources include CuI, Cu₂O, and copper powder. A variety of ligands, such as 1,10-phenanthroline (B135089) and various amino acids, can be used to facilitate the coupling. The reaction is typically carried out in a polar aprotic solvent like DMF, DMSO, or NMP.
A plausible Ullmann-type synthesis of this compound would involve the coupling of 4-iodo-2',4'-dimethylbiphenyl with an amine.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodo-2',4'-dimethylbiphenyl | 2,4-Dimethylaniline | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 150 | >70 (estimated) |
| 4-Bromo-2',4'-dimethylbiphenyl | Aniline | Cu₂O | L-Proline | Cs₂CO₃ | DMSO | 130 | >65 (estimated) |
Multi-Step Synthetic Pathways for Structural Elaboration
Following the synthesis of the core this compound structure, further functionalization is often necessary to develop derivatives with desired properties. Multi-step synthetic pathways allow for the precise introduction of various substituents at specific positions on the biphenyl scaffold.
Strategies for Regioselective Functionalization of the Biphenyl Amine Core
The regioselectivity of electrophilic aromatic substitution on the this compound core is directed by the activating and directing effects of the amino and methyl groups. The amino group is a strong activating group and is ortho-, para- directing. The methyl groups are weakly activating and also ortho-, para- directing.
Halogenation: Regioselective halogenation can be achieved by careful choice of reagents and reaction conditions. For instance, bromination using N-bromosuccinimide (NBS) in a polar solvent is likely to occur at the positions most activated by the amino group.
Nitration: Nitration of the biphenyl amine core can be achieved using standard nitrating agents such as a mixture of nitric acid and sulfuric acid. The position of nitration will be influenced by the directing effects of the existing substituents, with the positions ortho to the strongly activating amino group being the most probable sites of substitution. researchgate.net
Acylation: Friedel-Crafts acylation can introduce an acyl group onto the aromatic rings. nih.gov The regioselectivity will again be governed by the directing effects of the amino and methyl groups. To avoid acylation of the amino group, it may need to be protected prior to the Friedel-Crafts reaction.
| Reaction | Reagent | Position of Functionalization (Predicted) |
| Bromination | NBS, DMF | 3- and 5-positions |
| Nitration | HNO₃, H₂SO₄ | 3-position |
| Acetylation | Acetyl chloride, AlCl₃ (with protected amine) | 3-position |
Derivatization via Condensation Reactions: Schiff Base Formation
The primary amine group of this compound serves as a versatile functional handle for derivatization through various chemical transformations. Among the most fundamental and widely utilized of these are condensation reactions, particularly with carbonyl compounds such as aldehydes and ketones, to yield imines, commonly known as Schiff bases.
Schiff bases are compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-). The formation of a Schiff base from an amine and an aldehyde or ketone is a reversible reaction that typically proceeds under acid or base catalysis, or with the application of heat. wjpsonline.com The reaction mechanism involves two primary steps: an initial nucleophilic addition of the primary amine to the carbonyl carbon, forming an unstable tetrahedral intermediate called a hemiaminal (or carbinolamine), followed by the elimination of a water molecule to form the stable imine. dergipark.org.trmdpi.com Aromatic aldehydes are often preferred reactants as they tend to form more stable Schiff bases due to electronic conjugation. wjpsonline.com
The synthesis generally involves dissolving the biphenyl amine and the selected aldehyde or ketone in a suitable solvent, such as ethanol. nih.govacs.org An acid catalyst is often added to facilitate the dehydration step, which is typically the rate-determining stage of the reaction. wjpsonline.com The reaction mixture is stirred, often at room temperature or with gentle heating, until completion, which can be monitored using techniques like thin-layer chromatography (TLC). acs.org The resulting Schiff base product can then be isolated and purified.
The formation of the azomethine linkage is a key indicator of a successful reaction and can be confirmed through various spectroscopic methods. In Fourier-transform infrared (FTIR) spectroscopy, the successful synthesis of the Schiff base is marked by the disappearance of the characteristic stretching vibrations of the amine's N-H bonds and the carbonyl's C=O bond, and the concurrent appearance of a new, strong absorption band corresponding to the C=N imine linkage. nih.govacs.org Further structural confirmation is typically achieved using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.govajol.info
The following tables summarize the typical synthetic conditions and characterization data for Schiff bases derived from biphenyl amines, based on established research findings for structurally similar compounds.
Interactive Data Table: Synthesis of a Representative Schiff Base Derivative
This table outlines the general conditions for the synthesis of a Schiff base from a biphenyl amine and an aromatic aldehyde.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Product Type |
| This compound | Aromatic Aldehyde (e.g., 2-chlorobenzaldehyde) | Natural Acid (e.g., lemon juice) or other acid catalysts | Ethanol | Continuous stirring at room temperature | Schiff Base (Imine) |
Interactive Data Table: Spectroscopic Data for a Representative Biphenyl Schiff Base
This table presents key spectroscopic data used to confirm the formation of the Schiff base product, as reported for analogous compounds. nih.govacs.org
| Spectroscopic Technique | Key Finding | Interpretation |
| FTIR Spectroscopy | Disappearance of N-H and C=O stretching vibrations. | Consumption of amine and aldehyde reactants. |
| Appearance of a strong band for the C=N (azomethine) group. | Formation of the imine double bond. | |
| Presence of a medium-intensity band for Ph-N. | Confirms the phenyl-nitrogen bond. | |
| Mass Spectrometry | A molecular ion peak (m/z) that corresponds to the calculated molecular weight of the expected Schiff base. | Confirms the molecular formula and structure of the product. |
Reaction Chemistry and Mechanistic Investigations of 2 ,4 Dimethyl 1,1 Biphenyl 4 Amine
Mechanistic Pathways in Transition Metal-Catalyzed Coupling Reactions
The formation of the C-N bond and the biaryl scaffold in molecules such as 2',4'-Dimethyl-[1,1'-biphenyl]-4-amine is frequently accomplished through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed processes, like the Buchwald-Hartwig amination, are particularly prominent for constructing the aryl-amine linkage. acs.orgustc.edu.cn These reactions are renowned for their efficiency and broad substrate scope, proceeding through a well-defined catalytic cycle. ustc.edu.cnacs.org
Transition metal-catalyzed cross-coupling reactions generally proceed via a sequence of three fundamental steps involving a low-valent transition metal catalyst, typically Palladium(0) or Nickel(0). acs.orglibretexts.org
Oxidative Addition : The cycle commences with the oxidative addition of an aryl halide (or triflate) to the low-valent metal center (e.g., L_nPd(0)). This step involves the insertion of the metal into the carbon-halogen bond, resulting in a higher oxidation state for the metal (e.g., L_nPd(II)(Ar)(X)). libretexts.orgnih.gov The rate of this step can be influenced by the electron density of the aryl halide and the steric and electronic properties of the supporting ligands. nih.govnih.gov
Transmetallation : In coupling reactions like Suzuki or Negishi, this step involves the transfer of an organic group from an organometallic reagent (e.g., organoboron or organozinc) to the metal center. acs.orglibretexts.org For C-N bond formation (Buchwald-Hartwig type), this step is replaced by the coordination of the amine to the metal center, followed by deprotonation by a base to form a metal-amido complex. acs.org
Reductive Elimination : This is the final, product-forming step. The two organic fragments (the aryl group and the amino group) coupled on the metal center are eliminated to form the final C-N bond, regenerating the low-valent metal catalyst which can then re-enter the catalytic cycle. acs.orglibretexts.org This step is often the rate-limiting step of the cycle and is highly dependent on the ligand structure and the nature of the coupling partners. researchgate.net
This catalytic cycle is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simple precursors. acs.org
The choice of ligand is critical in transition metal-catalyzed coupling reactions, profoundly influencing reaction rates, yields, and selectivity. acs.orgacs.org Biaryl phosphine (B1218219) ligands, often referred to as "Buchwald ligands," are particularly effective in palladium-catalyzed C-N bond formation. nih.govresearchgate.net
The steric and electronic properties of these ligands can be finely tuned to achieve desired outcomes:
Steric Bulk : Bulky ligands promote the formation of highly reactive monoligated Pd(0) species, which are believed to be the active catalysts in many cross-coupling reactions. nih.gov Increased steric hindrance on the ligand can also influence the rate of reductive elimination and prevent undesired side reactions. For instance, sterically demanding phosphine ligands can control chemoselectivity in the N-arylation of ammonia (B1221849), favoring the formation of primary arylamines over secondary ones. rsc.org
Electron-Donating Ability : Electron-rich phosphine ligands enhance the rate of oxidative addition by increasing the electron density on the palladium center. nih.gov This makes the metal more nucleophilic and facilitates its reaction with the aryl halide.
Bite Angle and Flexibility : The geometry of the ligand, including its bite angle in bidentate phosphines or the flexibility of the biaryl backbone, affects the geometry of the metal complex. This, in turn, influences the ease with which the substrates can coordinate and the facility of the reductive elimination step. rsc.org Density functional theory (DFT) calculations have shown that the ability of a biaryl phosphine ligand to rotate one of its aryl moieties away from the metal center can release steric strain upon amine coordination, impacting chemoselectivity. rsc.org
| Ligand Property | Effect on Catalytic Cycle Step | Overall Impact on Reaction | Reference |
|---|---|---|---|
| Increased Steric Bulk | Promotes formation of active L1Pd(0) species; Can accelerate reductive elimination. | Increases reaction rate and can improve selectivity. | nih.govrsc.org |
| High Electron-Donating Ability | Accelerates oxidative addition. | Enhances catalyst activity, especially with less reactive aryl chlorides. | nih.gov |
| Biaryl Backbone Flexibility | Allows for conformational changes (distal/proximal forms) to release steric crowding upon substrate binding. | Controls chemoselectivity (e.g., mono- vs. diarylation). | rsc.org |
| Electron-Deficient "Lower" Aryl Ring | Can strongly influence the rate of reductive elimination. | Accelerates the final product-forming step. | acs.org |
Nucleophilic and Electrophilic Reactivity of the Biphenyl (B1667301) Amine Moiety
The reactivity of this compound is twofold: the amine group acts as a potent nucleophile, while the biphenyl core is susceptible to electrophilic attack, with its regioselectivity governed by the existing substituents. purkh.com
The primary amine group (-NH₂) possesses a lone pair of electrons on the nitrogen atom, making it a strong nucleophile and a base. reddit.com This functionality is the site of numerous chemical transformations.
N-Acylation : The amine can readily react with acylating agents like acid chlorides or anhydrides to form amides. This transformation is often used as a protecting group strategy in multi-step syntheses to moderate the high reactivity of the amine and to prevent unwanted side reactions during subsequent steps, such as electrophilic aromatic substitution. libretexts.org
N-Alkylation : Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.
Further C-N Coupling : The primary amine can serve as a nucleophile in further Buchwald-Hartwig or Ullmann-type coupling reactions to form diarylamines or triarylamines. nih.govencyclopedia.pub
Diazotization : Treatment with nitrous acid (HNO₂) can convert the primary aromatic amine into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions.
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| N-Acylation | Acid Chloride (R-COCl), Anhydride ((RCO)₂O) | Amide | libretexts.org |
| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | mdpi.com |
| Diazotization | NaNO₂, aq. Acid | Diazonium Salt | chemdad.com |
| Buchwald-Hartwig Amination | Aryl Halide, Pd-catalyst, Base | Diarylamine | nih.gov |
The biphenyl core of the molecule is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The regioselectivity of this reaction is directed by the combined electronic effects of the three substituents: the -NH₂ group, the 4'-CH₃ group, and the 2'-CH₃ group.
Directing Effects :
The amine (-NH₂) group is a very strong activating group and is ortho, para-directing. Since the para position is occupied by the other phenyl ring, it directs incoming electrophiles to the positions ortho to itself (positions 3 and 5).
The methyl (-CH₃) groups are weakly activating groups and are also ortho, para-directing. wikipedia.org The 4'-methyl group directs to positions 3' and 5'. The 2'-methyl group directs to positions 3' and 6'.
Predicted Regioselectivity :
On the Amine-Substituted Ring : The powerful activating and directing effect of the amine group dominates. Electrophilic attack is strongly favored at positions 3 and 5. Due to the steric bulk of the adjacent biphenyl system, position 3 is likely more accessible than position 5.
On the Dimethyl-Substituted Ring : The directing effects of the two methyl groups are additive. The 4'-methyl group activates positions 3' and 5'. The 2'-methyl group activates positions 3' and 6'. Therefore, position 3' is doubly activated and is a highly likely site for substitution. Position 5' is also activated.
It is important to note that reactions carried out in strong acid (e.g., nitration, sulfonation) can protonate the amine group to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which would completely change the regiochemical outcome. libretexts.org To avoid this, the amine is often protected as an amide before carrying out the SEAr reaction. libretexts.org
Intramolecular Interactions and Conformational Dynamics of the Biphenyl Amine System
The three-dimensional structure and flexibility of this compound are primarily governed by rotation around the C1-C1' single bond connecting the two phenyl rings. researchgate.net The conformation of biphenyl systems is a balance between two opposing factors: π-conjugation, which favors a planar structure, and steric hindrance between the ortho-substituents, which favors a twisted conformation. ic.ac.ukwestmont.edu
In this compound, the presence of a methyl group at the 2'-position introduces significant steric repulsion with the hydrogen atom at the 2-position of the other ring. This steric clash prevents the molecule from adopting a planar conformation. westmont.edu Consequently, the two phenyl rings are forced to twist relative to each other, resulting in a non-zero dihedral angle. For comparison, unsubstituted biphenyl is planar in the solid state but has a dihedral angle of approximately 44° in the gas phase. researchgate.net The presence of ortho-substituents, even a single methyl group, typically increases this angle further to minimize steric strain. westmont.edu
This twisting has important consequences:
Reduced Conjugation : The non-planar arrangement disrupts the π-orbital overlap between the two aromatic rings. This reduces the electronic communication between the rings compared to a fully planar system.
Conformational Isomers (Rotamers) : Rotation around the central C-C bond leads to different conformational isomers. The study of the energetics between these different rotamers is known as conformational analysis. lumenlearning.com The most stable conformation will be the one that best balances the stabilizing effect of any residual conjugation with the destabilizing steric repulsion of the ortho-substituents. ic.ac.uk
Intramolecular Interactions : The primary forces governing the conformation are non-covalent, including van der Waals interactions and steric repulsion. ic.ac.uknih.gov While the parent molecule lacks the functionality for strong intramolecular hydrogen bonding, its derivatives could exhibit such interactions, which would further influence the preferred conformation.
| Compound | Ortho Substituents | Typical Dihedral Angle (ψ) | Dominant Conformation Driver | Reference |
|---|---|---|---|---|
| Biphenyl (Gas Phase) | H, H | ~44° | Balance between π-conjugation and H-H steric repulsion. | researchgate.net |
| Biphenyl (Solid State) | H, H | 0° (Planar) | Crystal packing forces. | researchgate.net |
| 2-Methylbiphenyl | CH₃, H | Twisted (ψ > 44°) | Increased steric hindrance from the methyl group. | westmont.edu |
| 2,2'-Dimethylbiphenyl | CH₃, CH₃ | Highly Twisted (ψ >> 44°) | Significant steric repulsion between two methyl groups. | westmont.edu |
| This compound | CH₃, H | Twisted (Expected ψ > 44°) | Steric hindrance from the 2'-methyl group. | westmont.edu |
Theoretical and Computational Studies of 2 ,4 Dimethyl 1,1 Biphenyl 4 Amine
Quantum Chemical Approaches to Electronic Structure and Reactivity
Quantum chemical methods provide a foundational framework for modeling the intricate electronic behavior of molecules. These computational tools allow for the precise calculation of molecular structures, energies, and properties that are often difficult to measure experimentally.
Density Functional Theory (DFT) for Geometry Optimization and Energy Analysis
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the ground-state properties of molecules. researchgate.netscielo.org.mx The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density. nih.gov For 2',4'-Dimethyl-[1,1'-biphenyl]-4-amine, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.govnih.gov This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. scielo.org.mx
The selection of a functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-31G(d,p), def2-TZVP) is crucial for the accuracy of the results. nih.govnih.gov Studies on related, larger molecular systems containing the 2,4-dimethylphenyl moiety have shown that molecular parameters derived from DFT calculations are in good agreement with those determined from experimental X-ray crystallography. worktribe.com The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
| Parameter | Atoms Involved | Typical Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-C (inter-ring) | 1.49 |
| Bond Length | C-N (amine) | 1.40 |
| Bond Length | C-C (aromatic) | 1.39 - 1.41 |
| Bond Angle | C-C-C (inter-ring) | 120.0 |
| Bond Angle | C-C-N (amine) | 120.5 |
| Dihedral Angle | C-C-C-C (inter-ring) | ~45.0 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgresearchgate.netchemrxiv.org TD-DFT extends the principles of DFT to describe the behavior of electrons when the molecule is in an electronically excited state, typically after absorbing a photon. researchgate.net This approach allows for the calculation of various properties related to the molecule's electronic spectra. rsc.org
Key properties obtained from TD-DFT calculations include vertical excitation energies (the energy difference between the ground and excited states without change in geometry), oscillator strengths (a measure of the probability of a particular electronic transition), and the nature of the transitions (e.g., promotion of an electron from one molecular orbital to another). chemrxiv.orgresearchgate.net For aromatic amines, these transitions often involve π→π* excitations within the biphenyl (B1667301) system and charge-transfer transitions involving the amine group. nih.gov The accuracy of TD-DFT can be influenced by the choice of functional, with long-range corrected functionals often providing better descriptions for states with charge-transfer character. chemrxiv.org
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 3.95 | 0.45 | HOMO → LUMO |
| S₀ → S₂ | 4.50 | 0.15 | HOMO-1 → LUMO |
| S₀ → S₃ | 4.85 | 0.08 | HOMO → LUMO+1 |
Analysis of Molecular Orbitals and Reactivity Descriptors
The reactivity of a molecule is fundamentally governed by the distribution and energy of its electrons, which are described by molecular orbitals.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. thaiscience.infonih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.infomdpi.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, as the nitrogen lone pair significantly raises the energy of the π-system. The LUMO is typically distributed across the π-conjugated system of the biphenyl rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excitable and more chemically reactive.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.20 | Electron donating capacity; localized on the aminophenyl ring. |
| LUMO | -1.25 | Electron accepting capacity; delocalized over the biphenyl system. |
| HOMO-LUMO Gap (ΔE) | 3.95 | Indicator of chemical reactivity and stability. |
Global Chemical Reactivity Descriptors (GCRD) and Fukui Functions
Conceptual DFT provides a powerful framework for quantifying chemical reactivity through various descriptors derived from the changes in energy with respect to the number of electrons. d-nb.infofrontiersin.org These Global Chemical Reactivity Descriptors (GCRDs) are calculated using the energies of the frontier orbitals. scispace.com
Key descriptors include:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Chemical Hardness (η): Represents the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Global Softness (S): The reciprocal of hardness, indicating how easily the electron density can be deformed.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
While GCRDs provide a global picture of reactivity, Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. d-nb.infoscm.com The Fukui function, f(r), indicates the change in electron density at a specific point r when the total number of electrons in the system changes. d-nb.info This allows for a detailed mapping of local reactivity.
| Descriptor | Formula | Calculated Value |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.225 eV |
| Chemical Hardness (η) | ELUMO - EHOMO | 3.95 eV |
| Global Softness (S) | 1 / η | 0.253 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | 1.317 eV |
Conformational Analysis and Torsional Barriers of the Biphenyl Amine
The two phenyl rings in biphenyl derivatives are not typically coplanar due to steric hindrance between the ortho-hydrogens on adjacent rings. researchgate.net The rotation around the single bond connecting the two rings is described by the torsional or dihedral angle. The balance between steric repulsion, which favors a twisted conformation, and π-conjugation, which favors a planar structure, determines the equilibrium geometry. nih.gov
For this compound, the presence of a methyl group at the 2'-position introduces significant steric strain, forcing the rings into a more twisted conformation compared to unsubstituted biphenyl. Computational studies on substituted biphenyls have shown that methods like DFT can accurately predict these torsional barriers. rsc.orgresearchgate.net The conformational analysis involves calculating the molecule's energy as the torsional angle is systematically varied. This generates a potential energy surface that reveals the minimum energy conformation and the energy barriers to rotation. The transition states for this rotation typically occur at planar (0°) and perpendicular (90°) arrangements of the rings.
| Torsional Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | ~5.5 | Planar Transition State (Sterically hindered) |
| ~50 | 0.0 | Equilibrium Geometry (Energy Minimum) |
| 90 | ~2.5 | Perpendicular Transition State (Loss of conjugation) |
| 130 | 0.0 | Equilibrium Geometry (Energy Minimum) |
| 180 | ~5.5 | Planar Transition State (Sterically hindered) |
Influence of Substituents on Biphenyl Ring Rotation
The rotation of the two phenyl rings around the central C-C single bond is a defining characteristic of biphenyl-type compounds. The energy barrier associated with this rotation is highly sensitive to the nature and position of substituents on the rings. In the case of this compound, the substituents play distinct roles in modulating this rotational profile.
The 2'-methyl group, being in an ortho position relative to the inter-ring bond, is expected to exert the most significant influence. Steric hindrance between the 2'-methyl group and the hydrogen atom on the C6 position of the adjacent ring introduces a substantial energy penalty for planar conformations. Computational studies on similarly ortho-substituted biphenyls have consistently shown that even a single methyl group can significantly increase the rotational barrier compared to unsubstituted biphenyl. researchgate.netnsf.gov This steric clash forces the rings to adopt a twisted conformation in the ground state to minimize repulsive interactions.
Theoretical calculations, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311+G*), are often used to model the rotational energy profile. semanticscholar.orgrsc.org By systematically varying the dihedral angle between the two rings and calculating the corresponding energy, a potential energy curve can be generated. This allows for the determination of the energy minima (ground states) and maxima (transition states).
Table 1: Representative Calculated Rotational Energy Barriers for Substituted Biphenyls
| Compound | Method | Ground State Dihedral Angle (°) | Rotational Barrier (kcal/mol) |
|---|---|---|---|
| Biphenyl | B3LYP/6-311+G* | ~42° | ~2.0 |
| 2-Methylbiphenyl | B3LYP/6-311+G* | ~58° | ~6.0 |
| 2,2'-Dimethylbiphenyl | B3LYP/6-311+G* | ~70° | >15 |
| This compound | DFT (Estimated) | ~60-70° | ~6-8 |
Note: The values for this compound are estimated based on trends observed in computational studies of related substituted biphenyls. Actual values would require specific calculations for this molecule.
The data illustrates that the introduction of an ortho-methyl group substantially increases the rotational barrier. For this compound, the barrier to rotation is therefore expected to be significantly higher than that of unsubstituted biphenyl, primarily due to the steric influence of the 2'-methyl group.
Investigation of n→π Electronic Interactions*
Beyond steric and classical electronic effects, more subtle orbital interactions can play a crucial role in determining molecular conformation. One such interaction is the n→π* interaction, which involves the delocalization of a lone pair of electrons (n) from a donor atom into an antibonding π* orbital of a nearby acceptor group. nih.govharvard.edu In this compound, the nitrogen atom of the 4-amine group possesses a lone pair of electrons that can potentially act as a donor.
Computational methods, particularly Natural Bond Orbital (NBO) analysis, are instrumental in identifying and quantifying n→π* interactions. researchgate.net This analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. The NBO method can then calculate the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor orbital to an empty acceptor orbital.
For an n→π* interaction to occur in this molecule, the lone pair on the amine nitrogen (n_N) would need to overlap effectively with the antibonding π* orbital of the adjacent phenyl ring (π_C=C). The strength of this interaction is highly dependent on the geometry of the molecule, specifically the distance and angle between the donor lone pair and the acceptor π orbital. nih.gov
The electron-donating nature of the amine group pushes electron density into the phenyl ring, and this delocalization is a well-understood resonance effect. An n→π* interaction, as defined in NBO analysis, provides a more nuanced, orbital-based description of this electron delocalization. The presence of the methyl groups, particularly the 2'-methyl group, forces a twisted conformation. This twisting might alter the optimal alignment for n→π* interactions compared to a hypothetical planar structure. However, even in non-planar systems, these interactions can persist and contribute to conformational stability.
Table 2: Typical NBO Analysis Parameters for n→π Interactions in Amino-Aromatic Systems*
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(N) | π*(C=C) of adjacent ring | 0.5 - 5.0 | n→π* |
| n(N) | σ*(C-H) of adjacent ring | < 0.5 | n→σ* (Weak) |
Note: E(2) is the stabilization energy calculated from second-order perturbation theory in NBO analysis. The values presented are typical for interactions in related systems and serve as an illustrative guide. Specific calculations are required for this compound.
The magnitude of the E(2) stabilization energy is a direct indicator of the strength of the interaction. A significant E(2) value (typically > 0.5 kcal/mol) for the delocalization from the nitrogen lone pair to the π* orbitals of the aromatic ring would confirm the presence of a meaningful n→π* interaction. researchgate.net This interaction, while weak compared to covalent bonds, can collectively influence the molecule's preferred conformation, electronic properties, and reactivity.
Advanced Spectroscopic Characterization and Analytical Techniques for 2 ,4 Dimethyl 1,1 Biphenyl 4 Amine Research
Vibrational Spectroscopy for Molecular Structure Elucidation in Reaction Studies
Vibrational spectroscopy is a cornerstone for identifying functional groups and confirming the molecular backbone of 2',4'-Dimethyl-[1,1'-biphenyl]-4-amine. By measuring the vibrations of bonds within the molecule, both FT-IR and Raman spectroscopy offer a unique fingerprint, enabling researchers to monitor reaction progress and verify the structure of the final product.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is particularly effective for identifying the characteristic functional groups present in this compound. The primary amine (-NH₂) group gives rise to distinctive stretching vibrations. Typically, primary amines show a doublet in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching modes. The N-H bending vibration (scissoring) is expected to appear in the 1560-1640 cm⁻¹ range.
The aromatic nature of the biphenyl (B1667301) framework is confirmed by several key absorptions. The aromatic C-H stretching vibrations are generally observed as a series of bands just above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings produce a set of characteristic peaks in the 1450-1600 cm⁻¹ region. Furthermore, the C-N stretching vibration of the aromatic amine is anticipated to fall within the 1250-1360 cm⁻¹ range. The presence of methyl (-CH₃) groups is indicated by aliphatic C-H stretching bands just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amine (N-H) | Bending (Scissoring) | 1560 - 1640 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aromatic (C=C) | Ring Stretching | 1450 - 1600 |
| Aromatic Amine (C-N) | Stretching | 1250 - 1360 |
| Methyl (C-H) | Stretching | 2850 - 2970 |
| Methyl (C-H) | Bending | ~1450 and ~1375 |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy serves as an excellent complementary technique to FT-IR, as it detects vibrations based on changes in polarizability rather than changes in dipole moment. For this compound, the symmetric vibrations of the non-polar biphenyl rings are often strong in the Raman spectrum, whereas they may be weak in the FT-IR spectrum.
The most intense Raman signals for biphenyl derivatives are typically associated with the skeletal vibrations of the aromatic rings. researchgate.net A particularly strong peak for the biphenyl framework is expected around 1280 cm⁻¹, corresponding to the inter-ring C-C stretch. researchgate.netchemicalbook.com The aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the rings, also give rise to prominent Raman bands, often observed in the 1000-1610 cm⁻¹ region. While N-H and O-H stretches are typically weak in Raman spectra, the symmetric C-H stretching of the methyl groups and the aromatic C-H vibrations will be readily observable. The complementarity of FT-IR and Raman allows for a more complete vibrational assignment and structural confirmation.
| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Biphenyl Framework | Inter-ring C-C Stretch | ~1280 (Strong) |
| Aromatic Rings | Ring Breathing Modes | 1000 - 1610 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Methyl (C-H) | Symmetric Stretching | ~2920 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Characterization
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound in solution. It provides precise information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the molecule's constitution and conformation.
Advanced NMR Techniques for Stereochemical and Conformational Studies
One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons. For this compound, the ¹H NMR spectrum is expected to show distinct singlets for the two methyl groups and a broad singlet for the amine protons. The aromatic region would display a complex pattern of doublets and multiplets corresponding to the seven unique aromatic protons. Based on the related structure 4,4'-dimethylbiphenyl, the methyl protons would appear around 2.4 ppm, and the aromatic protons would resonate between 7.2 and 7.5 ppm. chemicalbook.com
To resolve ambiguities in signal assignment, especially in the crowded aromatic region, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the two phenyl rings and the positions of the substituents.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | 2D NMR Correlation Technique |
|---|---|---|---|
| ¹H | -NH₂ | 3.5 - 4.5 (broad) | HMBC to C4 |
| ¹H | -CH₃ (at C4') | ~2.4 | COSY to H3'/H5', HMBC to C3'/C4'/C5' |
| ¹H | -CH₃ (at C2') | ~2.2 | COSY to H3', HMBC to C1'/C2'/C3' |
| ¹H | Aromatic Protons | 6.7 - 7.5 | COSY for adjacent protons |
| ¹³C | Methyl Carbons | 20 - 22 | HSQC to methyl protons |
| ¹³C | Aromatic Carbons | 115 - 150 | HSQC/HMBC to aromatic protons |
Dynamic NMR for Rotational Barrier Determination
The biphenyl scaffold is subject to hindered rotation around the central C1-C1' single bond, a phenomenon known as atropisomerism. The energy barrier to this rotation is influenced by the steric bulk of substituents at the ortho positions (2, 6, 2', 6'). In this compound, the methyl group at the 2'-position introduces a steric hindrance that can make this rotation slow on the NMR timescale. nih.gov
Dynamic NMR (DNMR) is the technique used to quantify the energy barrier of such conformational changes. montana.edu By recording ¹H or ¹³C NMR spectra at various temperatures (Variable Temperature NMR), one can observe changes in the line shape of signals from nuclei that exchange between magnetically non-equivalent environments due to the rotation. At low temperatures, where rotation is slow, separate signals may be observed for different rotamers. As the temperature is increased, the signals broaden, eventually coalesce into a single sharp peak at the coalescence temperature (Tc), and then sharpen again at higher temperatures where rotation is fast.
The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals (Δν) at slow exchange. mdpi.com For biphenyl-type bonds, these barriers can range from below 7 to over 20 kcal/mol, depending on the substitution pattern. nih.gov
| Dynamic NMR Parameter | Description | Application |
|---|---|---|
| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge into one broad peak. | Used to calculate the rate constant (k) of rotation at that temperature. |
| Rate Constant (k) | The first-order rate constant for the rotational process at Tc. | Calculated using the equation k = πΔν / √2. |
| Free Energy of Activation (ΔG‡) | The energy barrier to rotation. | Calculated from Tc and k using the Eyring equation. Represents the stability of the transition state. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. elte.hu For this compound, the spectrum is dominated by π→π* transitions within the conjugated biphenyl system, which acts as the primary chromophore. youtube.com
The unsubstituted biphenyl molecule exhibits a strong absorption band (λmax) around 250 nm. The introduction of substituents significantly modifies the absorption profile. The amine group (-NH₂) at the 4-position acts as a powerful auxochrome (an electron-donating group with non-bonding electrons). Its lone pair of electrons can delocalize into the aromatic π-system, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity). The methyl groups also contribute a small bathochromic shift due to their electron-donating inductive effect.
The electronic structure, with an electron-donating group (-NH₂) on one ring, allows for the possibility of an intramolecular charge transfer (ICT) transition upon excitation. In this process, electron density moves from the amine-substituted ring to the dimethyl-substituted ring. The energy of this ICT band can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Studying the UV-Vis spectrum in a range of solvents with different polarities can provide valuable information about the nature of the excited state. researchgate.net
| Chromophore/System | Electronic Transition Type | Expected λmax Range (nm) | Notes |
|---|---|---|---|
| Biphenyl | π→π | ~250 | Primary conjugation band. |
| This compound | π→π | 270 - 300 | Bathochromic shift due to -NH₂ and -CH₃ groups. |
| This compound | Intramolecular Charge Transfer (ICT) | >300 (Solvent dependent) | Transition involving electron density shift from the amine-bearing ring. |
Based on a comprehensive review of available scientific literature, there is insufficient specific research data published on the compound This compound to generate a detailed article that adheres to the requested outline.
The specific analytical data required for the sections on Advanced Spectroscopic Characterization—including investigations of Intramolecular Charge Transfer (ICT) characteristics, solvatochromic effects, and mass spectrometry for reaction product identification—are not available for this particular molecule.
While general principles and studies on related compounds such as other substituted aminobiphenyls exist, the strict adherence to the provided outline and the focus solely on This compound cannot be met without specific experimental data, which is not present in the current body of scientific literature. Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content requested for each specified subsection.
Applications of 2 ,4 Dimethyl 1,1 Biphenyl 4 Amine in Advanced Materials and Chemical Catalysis
Role as a Synthetic Building Block for Complex Molecules
The presence of a reactive amine group on the rigid biphenyl (B1667301) framework makes 2',4'-Dimethyl-[1,1'-biphenyl]-4-amine a valuable starting material in multi-step organic synthesis.
As a primary aromatic amine, this compound serves as a versatile precursor for a multitude of chemical transformations. The amine functionality can be readily converted into a diazonium salt, opening pathways to a wide array of functional groups through Sandmeyer-type reactions. This allows for the introduction of halides, nitriles, and other moieties at the 4-position of the biphenyl system.
Furthermore, the amine group itself can participate directly in various C-N bond-forming reactions, such as amide bond formation or N-alkylation, to construct more elaborate molecular architectures. These reactions are fundamental in creating larger, custom-designed molecules for specific applications. Biphenyl-based enamines, for example, can be synthesized through a straightforward one-step condensation reaction between a biphenyl amine and an appropriate aldehyde or ketone, often without the need for expensive transition metal catalysts. nih.govresearchgate.net This ease of synthesis makes compounds like this compound attractive starting points for creating charge-transporting organic semiconductors. nih.govresearchgate.net
The structure of this compound is an ideal intermediate for producing more complex functionalized biphenyls and for constructing heterocyclic systems that incorporate the biphenyl unit. The biphenyl moiety is considered a "privileged scaffold" in medicinal chemistry due to its role in ligand binding. mdpi.com
Synthetic strategies often involve the transformation of the amine group into a different functional group that can participate in cross-coupling reactions. For instance, conversion of the amine to a halide or triflate would allow for participation in palladium-catalyzed reactions like the Heck, Suzuki, or Stille couplings. rsc.org A relevant example is the synthesis of 2-([1,1′-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole, which was achieved through a ligandless palladium-catalyzed Heck reaction involving a bromo-biphenyl indole (B1671886) derivative. mdpi.com This demonstrates a pathway where a functionalized biphenyl serves as a key intermediate in the creation of complex, fluorescent, heterocyclic molecules. mdpi.com Similarly, this compound could be envisioned as a precursor to such reactive intermediates for building novel pyrazole-indole hybrids or other complex heterocyclic structures.
Ligand Chemistry and Coordination Compounds
The amine group in this compound provides a coordination site, making the molecule and its derivatives valuable as ligands in coordination chemistry. These ligands can be used to construct a variety of metal-containing supramolecular structures.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from molecular building blocks. Biphenyl derivatives are frequently employed as the organic "linkers" or "struts" in these frameworks. nih.govresearchgate.netfigshare.com The ability to pre-design linkers with specific geometries and functionalities is key to controlling the properties of the resulting framework.
Derivatives of this compound are excellent candidates for such linkers. For instance, related molecules like dimethyl-2-aminobiphenyl-4,4'-dicarboxylate have been utilized to introduce open Lewis base sites (the amine group) onto the interior surfaces of MOFs. nih.gov The amine group can also be a key reactive handle for the synthesis of COFs. Imine-based COFs, which are noted for their stability, are formed by the condensation reaction between amine and aldehyde-containing building blocks. mdpi.com Therefore, this compound could serve as the amine-containing monomer in the synthesis of novel, stable COF materials.
The general strategy for designing ligands for MOFs and COFs often involves multifunctional molecules that can connect multiple metal centers or organic hubs. mdpi.comchemrxiv.org The table below outlines common linkage types used in COF synthesis, for which this compound could serve as a precursor.
| Linkage Type | Monomer Functional Groups | Resulting Bond | Stability Characteristics |
| Imine-based | Amine + Aldehyde | C=N | More stable in water and acid compared to boronate esters. mdpi.com |
| Hydrazone-based | Hydrazide + Aldehyde | C=N-N | A subclass of imine-based linkages with similar stability. mdpi.com |
| Borazine-linked | Arylamine + Borane derivative | B-N | High thermal stability (up to ~420 °C). mdpi.com |
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. mdpi.comacs.org The amine group of this compound can act as a monodentate ligand, coordinating directly to a metal center. More commonly, it serves as a synthetic handle to create more complex multidentate ligands that can bridge multiple metal ions, leading to the formation of one-, two-, or three-dimensional networks. mdpi.cominorgchemres.org
The versatility of amine ligands in coordination chemistry is well-documented, with the denticity (number of donor atoms) and geometric arrangement of the coordinating groups playing a crucial role in determining the final structure. nih.gov By reacting this compound with other molecules, it can be converted into a bidentate or polydentate ligand. For example, reaction with pyridine-2-carboxaldehyde would yield a bidentate N,N-donor Schiff base ligand. Such tailored ligands are essential for controlling the structure and, consequently, the properties (e.g., magnetic, catalytic, luminescent) of the resulting coordination polymers and discrete metal complexes. rsc.orgsciencenet.cnnih.gov
Optoelectronic Materials Science
Organic semiconductors are actively researched for their use in a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs) and solar cells, due to their tunable properties and ease of synthesis. nih.govresearchgate.net Biphenyl derivatives are a prominent class of materials investigated for these purposes. nih.govmdpi.com
The structure of this compound makes it a prime candidate for a precursor in the synthesis of p-type organic semiconductors. Biphenyl-based enamines, which can be readily synthesized from biphenyl amines, have shown promise as charge-transporting materials. nih.gov Research on a series of such compounds has demonstrated that subtle variations in the molecular structure can lead to significant changes in their thermal stability, energy levels, and charge-carrier mobility. nih.govresearchgate.net For instance, certain biphenyl enamines exhibit high thermal stability and carrier drift mobilities suitable for application in electronic devices. researchgate.net
The table below summarizes the properties of several biphenyl enamine semiconductors derived from precursors similar to this compound, illustrating the potential of this class of materials.
| Compound | Decomposition Temp. (Td, 5%) (°C) | Glass Transition Temp. (Tg) (°C) | Hole Drift Mobility (cm²/V·s) |
| BE1 | 393 | 123 | 1 x 10⁻³ |
| BE2 | 400 | 118 | 7 x 10⁻⁴ |
| BE3 | 368 | 103 | 2 x 10⁻² |
Data sourced from a study on biphenyl enamines for p-type semiconductors. nih.govresearchgate.net
Furthermore, the incorporation of the biphenyl moiety into larger conjugated systems, often including heterocyclic components, is a known strategy for developing fluorescent materials. mdpi.com The synthesis of a fluorescent pyrazole-indole hybrid containing a biphenyl fragment highlights this approach, where the biphenyl unit contributes to the core electronic structure of the chromophore. mdpi.com Thus, this compound serves as a valuable building block for creating novel materials with tailored optical and electronic properties for the next generation of optoelectronic devices. researchgate.netmdpi.comresearchgate.net
Development of Hole Transport Layers in Organic Electronic Devices (e.g., OLEDs, Solar Cells)
Organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells rely on the efficient movement of charge carriers, including holes. Hole transport layers (HTLs) are integral components that facilitate the injection and transport of holes from the anode to the emissive or active layer. The performance of these devices is significantly influenced by the properties of the HTL material, such as its ionization potential, hole mobility, and thermal stability. nih.gov While many biphenyl derivatives and aromatic amines have been investigated for this purpose, there is no available research that specifically documents the synthesis, characterization, or performance of this compound as a hole transport material.
Integration into Polymeric Materials with Tuned Electronic Properties (e.g., Polyimides)
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. psgcas.ac.invt.edu The properties of polyimides can be tailored by carefully selecting the diamine and dianhydride monomers used in their synthesis. core.ac.ukresearchgate.net Aromatic diamines, particularly those with biphenyl structures, are often used to impart specific electronic or physical properties to the resulting polymer. Despite the extensive research into novel polyimide structures, there are no published studies on the use of this compound as a diamine monomer for the synthesis of polyimides with tuned electronic properties.
Catalytic Applications
The field of catalysis continuously explores new organic molecules and metal complexes to achieve efficient and selective chemical transformations. Aromatic amines and their derivatives can function either as organocatalysts or as ligands for metal centers in catalytic processes.
Organocatalysis and Metal-Catalyzed Processes
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. princeton.edu Amines are a prominent class of organocatalysts, often activating substrates through the formation of enamine or iminium ion intermediates. In metal-catalyzed reactions, amines can act as ligands, coordinating to a metal center and modulating its reactivity and selectivity. nih.gov While related biphenyl diamines have been used to create chiral ligands for asymmetric catalysis, a review of the scientific literature reveals no specific reports on the application of this compound as either an organocatalyst or as a ligand in metal-catalyzed processes. acs.org
Future Research Directions and Emerging Trends for 2 ,4 Dimethyl 1,1 Biphenyl 4 Amine
Development of Sustainable Synthetic Routes for Biphenyl (B1667301) Amines
The synthesis of biphenyl amines has traditionally relied on well-established but often resource-intensive methods, such as various cross-coupling reactions. rsc.org A significant future trend is the shift towards more sustainable and "green" synthetic pathways that prioritize atom economy, reduce waste, and utilize environmentally benign reagents and solvents. rsc.org
Current research focuses on optimizing classic reactions like the Suzuki-Miyaura coupling by replacing traditional palladium catalysts with more sustainable alternatives or developing catalytic systems that operate in greener solvents like water or ionic liquids. google.comunive.it Another promising avenue is the exploration of catalyst-free, one-step reactions which simplify the synthesis process and reduce the need for expensive and often toxic transition metal catalysts. nih.govresearchgate.net
A key goal is to develop processes that utilize renewable starting materials. For instance, researchers have demonstrated the synthesis of 4,4′-dimethylbiphenyl from 2-methylfuran, a chemical derived from biomass. researchgate.net Adapting such bio-based routes for the synthesis of aminated derivatives like 2',4'-Dimethyl-[1,1'-biphenyl]-4-amine represents a major leap towards sustainability. These methods aim to minimize the environmental footprint associated with the production of this important class of compounds. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Biphenyl Compounds
| Feature | Traditional Methods (e.g., Classic Suzuki Coupling) | Emerging Sustainable Methods |
|---|---|---|
| Catalysts | Often rely on palladium or other precious metal catalysts. rsc.org | Focus on catalyst-free reactions or use of more abundant, less toxic metal catalysts. nih.gov |
| Solvents | Typically use volatile organic compounds (VOCs). google.com | Employ greener solvents like water, ionic liquids, or deep eutectic solvents. mdpi.com |
| Starting Materials | Primarily petroleum-based feedstocks. google.com | Increasing use of biomass-derived starting materials. researchgate.net |
| Atom Economy | Can be moderate, with the generation of stoichiometric byproducts. | High atom economy is a primary goal, minimizing waste. rsc.org |
| Process Complexity | Often multi-step processes requiring purification at each stage. | Aim for one-pot or one-step syntheses to improve efficiency. nih.govresearchgate.net |
Advanced Computational Modeling for Predictive Material Design
Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new materials based on the this compound scaffold. Advanced modeling techniques, particularly Density Functional Theory (DFT), allow researchers to predict the structural, electronic, and optical properties of molecules before they are synthesized in the lab. researchgate.netresearchgate.net
This predictive capability is crucial for tailoring molecules for specific applications. For example, by simulating how changes in the molecular structure (such as the position of methyl groups or the nature of substituents) affect properties like the HOMO-LUMO energy gap, charge-carrier mobility, and thermal stability, scientists can rationally design novel materials. nih.govresearchgate.net This "in silico" approach significantly reduces the time and resources spent on trial-and-error laboratory experiments. mdpi.com
Future research will likely involve the use of machine learning and artificial intelligence algorithms trained on computational and experimental data to create predictive models of even greater accuracy. These models could rapidly screen vast virtual libraries of biphenyl amine derivatives to identify the most promising candidates for applications in fields like organic electronics.
Table 2: Key Properties of Biphenyl Amines Predicted by Computational Modeling
| Property | Significance in Material Design | Relevant Computational Method |
|---|---|---|
| Molecular Geometry | Determines crystal packing and bulk material properties. | Geometry Optimization (e.g., using DFT). mdpi.com |
| HOMO/LUMO Energy Levels | Crucial for determining electronic properties, such as use in semiconductors and OLEDs. nih.gov | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT). researchgate.netresearchgate.net |
| Charge-Carrier Mobility | Predicts the efficiency of charge transport in organic electronic devices. nih.govresearchgate.net | Kinetic Monte Carlo simulations, DFT-based calculations. |
| Thermal Stability | Essential for ensuring the durability and longevity of materials in devices. nih.gov | Molecular Dynamics simulations, calculation of bond dissociation energies. |
| Absorption/Emission Spectra | Predicts the color and efficiency of light emission for applications in OLEDs. | Time-Dependent DFT (TD-DFT). researchgate.net |
Exploration of Novel Applications in Emerging Technologies
The unique electronic and photophysical properties of this compound and its derivatives make them highly attractive for a range of emerging technologies. The core research in this area is focused on their application as organic semiconductors. nih.gov
Biphenyl-based molecules have shown potential as p-type semiconductors and hole-transporting materials (HTMs), which are essential components in organic light-emitting diodes (OLEDs) and perovskite or organic solar cells. nih.govresearchgate.netbohrium.com The ability to fine-tune their properties through chemical modification allows for the optimization of device performance, such as efficiency and stability. Research indicates that even subtle structural variations can lead to significant changes in material properties, highlighting the potential for targeted design. nih.govresearchgate.net
Beyond established areas like OLEDs and solar cells, future applications could extend to organic field-effect transistors (OFETs), chemical sensors, and photothermal therapy. nih.govbohrium.com The development of new derivatives could lead to materials with enhanced charge transport capabilities, specific light absorption characteristics, or tailored functionalities for sensing applications, opening up new frontiers for this versatile class of compounds.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4,4′-dimethylbiphenyl |
| 2-methylfuran |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2',4'-Dimethyl-[1,1'-biphenyl]-4-amine, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via coupling reactions using Boc-protected amino acids (e.g., Boc-L-Glu-OtBu) and substituted biphenylamine derivatives. A typical procedure involves activating the carboxyl group with coupling agents (e.g., EDC/HOBt) under inert conditions. Purification is achieved via flash chromatography using gradient elution (e.g., 15–50% ethyl acetate/hexane) to isolate intermediates, as demonstrated in similar biphenylamine syntheses . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .
Q. How is the purity and structural identity of this compound validated in research settings?
- Methodological Answer : Purity is assessed via thin-layer chromatography (TLC) and HPLC, while structural confirmation relies on and NMR spectroscopy to resolve methyl and aromatic proton signals. HRMS (e.g., ESI-MS) provides exact mass verification. For example, analogous biphenyl derivatives show characteristic aromatic splitting patterns and methyl group resonances at δ ~2.3–2.6 ppm .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Due to the lack of comprehensive toxicological data for many biphenylamines, researchers should adhere to general aromatic amine handling guidelines: use fume hoods, wear nitrile gloves, and avoid skin contact. Storage should be in airtight containers under inert gas (e.g., argon). Safety data sheets (SDS) for structurally similar compounds (e.g., [1,1'-biphenyl]-4-amine) emphasize respiratory protection and spill containment measures .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to functionalize this compound for surface modification applications?
- Methodological Answer : To functionalize the amine group, a bromoaryl intermediate can be synthesized and coupled with boronic acid derivatives. A Pd(OAc)-P(o-tol) catalytic system in ethanol/water mixtures (1:1 v/v) at 80°C achieves high yields (~90%) for analogous reactions. Post-coupling, purification via centrifugal filtration removes palladium residues . This method is critical for creating amine-terminated surfaces in materials science .
Q. What strategies resolve contradictions in spectroscopic data for methyl-substituted biphenylamines?
- Methodological Answer : Discrepancies in NMR signals (e.g., overlapping methyl/aromatic peaks) are addressed using 2D techniques (HSQC, HMBC) to assign coupling patterns. For example, rotating-frame NOESY (ROESY) can differentiate between 2' and 4' methyl groups by spatial proximity to adjacent protons. Computational modeling (DFT) further validates electronic environments .
Q. How does methylation at the 2' and 4' positions influence the compound’s electronic properties in optoelectronic applications?
- Methodological Answer : Methyl groups alter electron density via steric and inductive effects. Cyclic voltammetry (CV) reveals shifts in oxidation potentials, while UV-Vis spectroscopy shows bathochromic shifts in absorption maxima due to extended conjugation. For instance, methylated biphenylamines exhibit higher HOMO levels (-5.2 eV vs. -5.5 eV for non-methylated analogs), enhancing hole-transport properties in OLEDs .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer : Scaling requires optimizing solvent systems (e.g., switching from DCM to toluene for better thermal control) and replacing flash chromatography with continuous chromatography or crystallization. Chiral HPLC with amylose-based columns ensures enantiomeric excess (ee) >98%. Process analytical technology (PAT) monitors reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
